Scientific Field: Bioorganic Chemistry and Medicinal Chemistry
Application Summary: This compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activity against antibiotic-resistant bacteria.
Methods of Application: The derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions.
Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.
Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity.
Scientific Field: Materials Science and Engineering
Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs).
Methods of Application: The compound is used in the synthesis of the fluorescent layer.
Scientific Field: Pharmaceutical Chemistry and Agricultural Chemistry
Application Summary: Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs and agricultural products.
Methods of Application: The specific methods of application can vary widely depending on the specific drug or agricultural product being synthesized.
Scientific Field: Industrial Chemistry
Methods of Application: The specific methods of application can vary depending on the type of PCB being produced.
Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used in the production of organic light-emitting diodes (OLEDs) that exhibit aggregation-induced emission (AIE).
Methods of Application: The compound is used in the synthesis of the light-emitting layer.
2-[1,1'-Biphenyl]-4-yl-1-ethanol, with the molecular formula and CAS number 37729-18-3, is a biphenyl derivative characterized by a hydroxyl group attached to an ethyl chain at the second position of a biphenyl structure. This compound features two phenyl rings connected by a single bond, with one of the rings substituted by a hydroxyl group, making it relevant in various chemical and biological applications. Its structure can be represented as follows:
textPh | Ph--C--C--OH
where "Ph" denotes phenyl groups.
There is no current information available on the specific mechanism of action of 2-[1,1'-Biphenyl]-4-yl-1-ethanol.
As research on this compound is limited, no specific safety information is available. However, biphenyl derivatives can exhibit varying degrees of toxicity depending on the structure. It is generally recommended to handle unknown organic compounds with caution, following standard laboratory safety protocols [].
These reactions highlight its potential in organic synthesis and material science.
The synthesis of 2-[1,1'-Biphenyl]-4-yl-1-ethanol can be achieved through several methods:
Recent advancements in synthetic methodologies have improved yields and reduced reaction times for such biphenyl derivatives .
2-[1,1'-Biphenyl]-4-yl-1-ethanol has several applications across different fields:
Interaction studies involving 2-[1,1'-Biphenyl]-4-yl-1-ethanol focus on its binding affinity with biological targets. For instance, it may interact with enzymes or receptors relevant in pharmacology. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.
Several compounds share structural similarities with 2-[1,1'-Biphenyl]-4-yl-1-ethanol. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(4-Biphenylyl)ethanol | Biphenyl Alcohol | Hydroxyl group at different position |
4-Biphenylylacetone | Ketone | Contains a carbonyl group instead of an alcohol |
4-Biphenyloxybutanoic acid | Carboxylic Acid | Contains a carboxylic acid functional group |
While all these compounds share a biphenyl core, the positioning of functional groups significantly influences their chemical properties and biological activities.